molecular formula C12H10ClNO3 B12883732 4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one CAS No. 90127-58-5

4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one

Cat. No.: B12883732
CAS No.: 90127-58-5
M. Wt: 251.66 g/mol
InChI Key: GLYDJMLVZRSYGR-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzoyl chloride with phenylacetic acid in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield different functionalized oxazolones.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone N-oxides, while substitution reactions can produce a wide range of functionalized oxazolones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-phenyl-4-methyloxazol-5(4H)-one
  • 4-Chloro-2-phenyl-4-ethyloxazol-5(4H)-one
  • 4-Chloro-2-phenyl-4-butyloxazol-5(4H)-one

Uniqueness

4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and potential applications. The presence of the propionyl group, for example, might confer distinct pharmacological properties compared to its methyl or ethyl analogs.

Properties

CAS No.

90127-58-5

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

4-chloro-2-phenyl-4-propanoyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H10ClNO3/c1-2-9(15)12(13)11(16)17-10(14-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

GLYDJMLVZRSYGR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

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